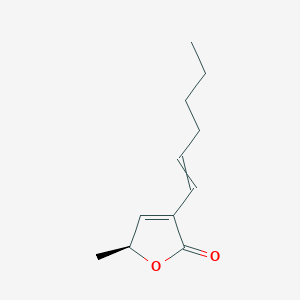
(5S)-3-(Hex-1-en-1-yl)-5-methylfuran-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5S)-3-(Hex-1-en-1-yl)-5-methylfuran-2(5H)-one” is an organic compound belonging to the furan family. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom. This particular compound features a hex-1-en-1-yl substituent and a methyl group, making it a unique derivative of furan.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(5S)-3-(Hex-1-en-1-yl)-5-methylfuran-2(5H)-one” can be achieved through various organic synthesis techniques. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a hex-1-en-1-yl-substituted precursor, cyclization can be induced using a Lewis acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, solvent selection, and catalyst optimization.
Chemical Reactions Analysis
Types of Reactions
“(5S)-3-(Hex-1-en-1-yl)-5-methylfuran-2(5H)-one” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, “(5S)-3-(Hex-1-en-1-yl)-5-methylfuran-2(5H)-one” can be used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may be studied for its potential biological activity. Furans and their derivatives are known to exhibit various pharmacological properties, including antimicrobial and anticancer activities.
Medicine
Potential medicinal applications include the development of new drugs or therapeutic agents. The compound’s structure may be optimized to enhance its efficacy and reduce toxicity.
Industry
Industrially, “this compound” can be used in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of “(5S)-3-(Hex-1-en-1-yl)-5-methylfuran-2(5H)-one” depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, triggering a cascade of biochemical events.
Comparison with Similar Compounds
Similar Compounds
Furan: The parent compound of the furan family, with a simple five-membered ring structure.
2-Methylfuran: A derivative with a methyl group at the 2-position.
3-Hexylfuran: A derivative with a hexyl group at the 3-position.
Uniqueness
“(5S)-3-(Hex-1-en-1-yl)-5-methylfuran-2(5H)-one” is unique due to its specific substituents, which confer distinct chemical and physical properties. Its combination of a hex-1-en-1-yl group and a methyl group makes it different from other furan derivatives, potentially leading to unique reactivity and applications.
Properties
CAS No. |
796061-45-5 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
(2S)-4-hex-1-enyl-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C11H16O2/c1-3-4-5-6-7-10-8-9(2)13-11(10)12/h6-9H,3-5H2,1-2H3/t9-/m0/s1 |
InChI Key |
OVEBWDPQALSVNI-VIFPVBQESA-N |
Isomeric SMILES |
CCCCC=CC1=C[C@@H](OC1=O)C |
Canonical SMILES |
CCCCC=CC1=CC(OC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-3-[(Pyren-1-YL)methoxy]propane-1,2-diol](/img/structure/B15161050.png)
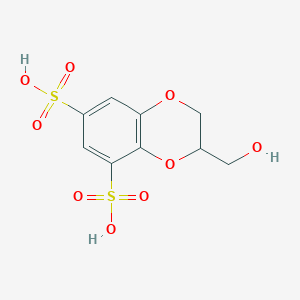
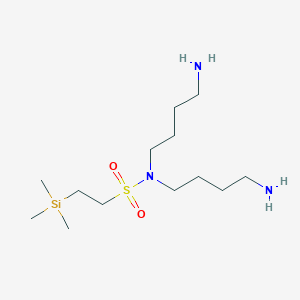
![2-Methyl-4-[(E)-phenyldiazenyl]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15161059.png)
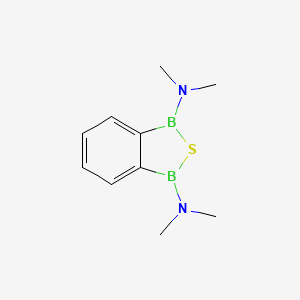
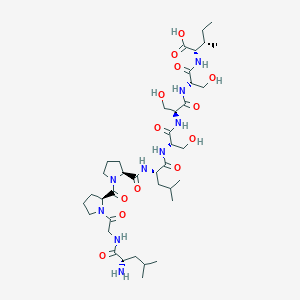

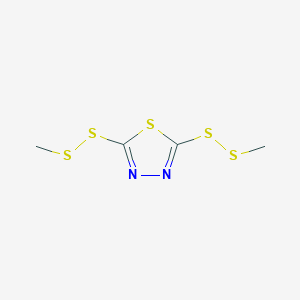
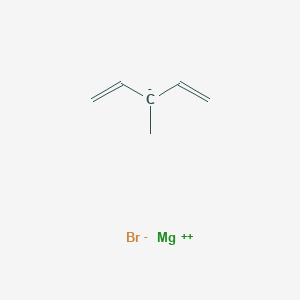

![1-Propanone, 1-[1-(2-ethylhexyl)-6-methoxy-1H-indazol-3-yl]-2-methyl-](/img/structure/B15161100.png)
![7-(Methylsulfanyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B15161102.png)
![2-{4-[2,2-Bis(4-chlorophenyl)ethenyl]phenyl}pyridine](/img/structure/B15161119.png)

